4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride
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Overview
Description
4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride is a compound known for its significant applications in the pharmaceutical industry. It is a derivative of azelastine hydrochloride, which is widely recognized for its antihistamine properties . This compound is used primarily in the treatment of allergic rhinitis and conjunctivitis.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride involves several steps. The initial step includes the reaction of 4-chlorobenzyl chloride with phthalazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methylazepane under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as an antagonist to the H1 histamine receptor. By binding to this receptor, it prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation . The molecular targets include the H1 histamine receptors located on the surface of various cells, including those in the respiratory tract and eyes .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride include:
Azelastine hydrochloride: The parent compound, known for its antihistamine properties.
Cetirizine: Another antihistamine used for similar indications but with a different chemical structure.
Loratadine: A non-sedating antihistamine with a longer duration of action compared to azelastine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it effective in treating allergic conditions with minimal side effects .
Properties
Molecular Formula |
C22H25Cl2N3O |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i2D,3D,6D,7D; |
InChI Key |
YEJAJYAHJQIWNU-SJSMECCZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN(C2=O)C3CCCN(CC3)C)CC4=CC=C(C=C4)Cl)[2H])[2H].Cl |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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